An In-depth Technical Guide to 1-Bromo-2-methanesulfonyl-4-nitrobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Bromo-2-methanesulfonyl-4-nitrobenzene: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of 1-Bromo-2-methanesulfonyl-4-nitrobenzene. This versatile aromatic compound is a key building block in modern organic synthesis, valued for its predictable reactivity and utility in constructing complex molecular architectures.
Core Molecular Profile and Physicochemical Properties
1-Bromo-2-methanesulfonyl-4-nitrobenzene is a trifunctionalized benzene ring, a structural motif that presents a unique combination of reactivity. The interplay between the electron-withdrawing nitro (-NO₂) and methanesulfonyl (-SO₂CH₃) groups, and the bromo (-Br) leaving group, defines its chemical behavior and utility.
Chemical Identity and Nomenclature
| Identifier | Value |
| IUPAC Name | 1-Bromo-2-(methylsulfonyl)-4-nitrobenzene |
| CAS Number | 1423033-81-1[1][2] |
| Molecular Formula | C₇H₆BrNO₄S[3][4] |
| Molecular Weight | 280.10 g/mol [3][4] |
| SMILES String | CS(=O)(=O)c1cc(Br)ccc1[O-][2] |
Physicochemical Characteristics
The compound is typically a white to off-white solid at room temperature.[1] Its physical properties are dictated by the polar functional groups and the overall molecular symmetry, influencing its solubility and crystalline nature.
| Property | Value | Source |
| Appearance | White to off-white solid | ChemicalBook[1] |
| Storage Temperature | Room temperature; 2-8°C recommended for long-term storage | MySkinRecipes[4], ChemicalBook[1] |
| Purity | Typically available at ≥95-97% | SynHet[2], MySkinRecipes[4] |
Spectroscopic analysis is essential for structure verification. Characterization is typically achieved through:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrations of the nitro (NO₂) and sulfonyl (SO₂) groups.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern of bromine.[2]
Synthesis and Reactivity: A Tale of Three Functional Groups
The strategic placement of the three functional groups on the benzene ring is key to the molecule's utility. The synthesis must be designed to achieve this specific regio-isomer.
Proposed Synthetic Workflow
A plausible and logical synthetic route involves a multi-step process starting from a simpler precursor. The precise sequence of bromination, sulfonation (or oxidation of a sulfide), and nitration is critical to direct the substituents to the desired 1, 2, and 4 positions, governed by the directing effects of the existing groups at each step.
Caption: A logical synthetic workflow for 1-Bromo-2-methanesulfonyl-4-nitrobenzene.
Causality in Synthesis: The methanesulfonyl group is strongly deactivating and a meta-director. Therefore, nitrating 4-bromo-1-(methylsulfonyl)benzene would direct the incoming nitro group to the position ortho to the bromine and meta to the sulfone, yielding the desired product. This regiochemical control is a cornerstone of aromatic chemistry.[5][6][7]
Core Reactivity: Nucleophilic Aromatic Substitution (S_N_Ar)
The primary value of this compound lies in its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (S_N_Ar) mechanism.
Expertise & Experience Insight: The combined electron-withdrawing power of the ortho-sulfonyl and para-nitro groups is profound. These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance, dramatically lowering the activation energy for the reaction.[8] This makes the bromide at the C1 position an excellent leaving group, readily displaced by a wide range of nucleophiles (amines, thiols, alkoxides, etc.).
Caption: The S_N_Ar mechanism is central to the compound's reactivity.
Applications in Drug Discovery and Agrochemicals
1-Bromo-2-methanesulfonyl-4-nitrobenzene is not an end-product but a high-value intermediate. Its structure is strategically designed for building more complex molecules.
Scaffold for Kinase Inhibitors and Pharmaceuticals
In medicinal chemistry, progress often hinges on the ability to rapidly synthesize and test a library of related compounds to map the Structure-Activity Relationship (SAR). This reagent is ideal for such endeavors.
-
Selective Kinase Inhibitors: It serves as a precursor in the synthesis of selective kinase inhibitors.[4] The S_N_Ar reaction allows for the introduction of various amine-containing pharmacophores, which can interact with the hinge region of a kinase enzyme.
-
Nitroaromatic Scaffolds: It is a foundational component for constructing complex nitroaromatic molecules with potential biological activity.[4][9] The nitro group can later be reduced to an aniline, providing a new vector for chemical modification (e.g., amide bond formation).
Intermediate in Agrochemical Synthesis
The same reactivity principles apply to the agrochemical industry. The compound is used in the development of novel herbicides and pesticides, where its functional groups can be elaborated to target specific biological pathways in pests or weeds.[4]
Experimental Protocols and Safety Considerations
A trustworthy protocol is self-validating, with clear steps and rationales. Below is a representative, generalized procedure for an S_N_Ar reaction.
Protocol: S_N_Ar with a Primary Amine
Objective: To synthesize N-alkyl-2-methanesulfonyl-4-nitroaniline.
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Bromo-2-methanesulfonyl-4-nitrobenzene (1.0 eq).
-
Solvent and Base: Dissolve the starting material in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile. Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq).
-
Rationale: The base is crucial to neutralize the HBr formed during the reaction, driving it to completion. A polar aprotic solvent is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.
-
-
Nucleophile Addition: Add the desired primary amine (1.1-1.5 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Rationale: Heating provides the necessary activation energy. Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the amine.
-
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like Ethyl Acetate.
-
Rationale: The "quench" with water precipitates the organic product and dissolves inorganic salts.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety and Handling
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[10][11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12] Avoid all personal contact.[11][13] Wash hands thoroughly after handling.[13][14]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials like strong bases and oxidizing agents.[10][14]
-
Hazards: The compound may cause skin and serious eye irritation, and may cause respiratory irritation.[14][15] It can be harmful if swallowed, in contact with skin, or if inhaled.[10]
Conclusion
1-Bromo-2-methanesulfonyl-4-nitrobenzene is a powerful and versatile chemical tool. Its value is derived from its predictable and potent reactivity in S_N_Ar reactions, which is a direct consequence of the synergistic electron-withdrawing effects of its sulfonyl and nitro substituents. For researchers in drug discovery and fine chemical synthesis, this compound provides a reliable and efficient entry point for creating diverse and complex molecular structures, enabling the rapid exploration of chemical space to develop new medicines and technologies.
References
- Vertex AI Search. (n.d.). Exploring 1-Bromo-4-Nitrobenzene: Properties, Applications, and Manufacturing. Retrieved January 29, 2026.
- Santa Cruz Biotechnology. (n.d.).
- Vertex AI Search. (n.d.).
-
Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. [Link]
- Science Learning Center, University of Colorado Boulder. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved January 29, 2026.
- Homework.Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of.... Retrieved January 29, 2026.
-
Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. ResearchGate. [Link]
-
MySkinRecipes. (n.d.). 4-Bromo-2-(Methylsulfonyl)-1-Nitrobenzene. Retrieved January 29, 2026, from [Link]
- Thermo Fisher Scientific. (2025). 1-(2-Bromoethyl)
-
PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene. Retrieved January 29, 2026, from [Link]
- Thermo Fisher Scientific. (2025).
- Novachem. (2024).
-
Ilov, N. S., Kutyashev, I. B., & Khasanov, V. V. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6549. [Link]
- Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved January 29, 2026.
- CDN Isotopes. (n.d.).
- Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved January 29, 2026.
Sources
- 1. 4-bromo-2-(methylsulfonyl)-1-nitrobenzene | 1423033-81-1 [chemicalbook.com]
- 2. 4-Bromo-2-methanesulfonyl-1-nitrobenzene [synhet.com]
- 3. testing.chemscene.com [testing.chemscene.com]
- 4. 4-Bromo-2-(Methylsulfonyl)-1-Nitrobenzene [myskinrecipes.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. homework.study.com [homework.study.com]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. dl.novachem.com.au [dl.novachem.com.au]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
